2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Sigma-1 receptor Molecular docking Pain

For neuroscience teams seeking to differentiate sigma receptor engagement from off-target monoamine release, this compound offers a structurally distinct 2-phenylmorpholine chemotype not found in simpler morpholine-based sigma-1 ligands. - Enables direct SAR comparison against 3,4-dichlorophenoxy analogs (e.g., Ki=42 nM σ1, 36-fold selectivity over σ2) to quantify the 2-phenyl motif's contribution. - The amide-derivatized nitrogen eliminates NDRA activity inherent to the parent phenylmorpholine class, providing a clean tool for non-stimulant pain or antidepressant target validation. - Occupies a favorable CNS drug-like space (MW 368.4, XLogP3 2.3), suitable for late-stage screening or focused library build around the phenoxyacetamide-morpholine chemotype.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 953948-64-6
Cat. No. B2616410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS953948-64-6
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C21H24N2O4/c1-16-6-5-9-18(12-16)27-15-20(24)22-13-21(25)23-10-11-26-19(14-23)17-7-3-2-4-8-17/h2-9,12,19H,10-11,13-15H2,1H3,(H,22,24)
InChIKeyXFPSDDWWGUOBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953948-64-6: Chemical Biology & Pain Target Overview


The compound 2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide (CAS 953948-64-6) is a synthetic small molecule with a molecular weight of 368.4 g/mol, characterized by a 2-phenylmorpholine core linked via an acetamide bridge to a 3-methylphenoxy moiety [1]. It belongs to a class of substituted phenylmorpholine derivatives, which are distinct from the well-known psychostimulant phenmetrazine analogs due to the presence of the oxoacetamide linker and phenoxy group. This structural configuration places it within the chemical space of sigma receptor ligands and monoamine transporter modulators, making it a candidate for screening in pain and neuropsychiatric target panels [1].

Sigma receptor ligand screening fit
Non-stimulant tool for monoamine target panels
Phenoxyacetamide-morpholine chemotype probe

Why 953948-64-6 Outperforms Generic Analogs


The functional consequence of even minor structural changes within the phenoxyacetamide-morpholine class is substantial, directly impacting receptor subtype selectivity and functional activity. A close structural analog, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrates high sigma-1 receptor affinity (Ki=42 nM) with 36-fold selectivity over sigma-2 [1]. The target compound 953948-64-6 differs critically from this analog by incorporating a 2-phenylmorpholine group instead of a simple morpholine, and a 3-methylphenoxy group instead of a 3,4-dichlorophenoxy group. These substitutions are not bioisosteric; the phenyl ring on the morpholine introduces potential for distinct monoamine transporter interactions, while the single methyl versus dichloro substitution alters both lipophilicity and hydrogen-bonding capacity. Consequently, simple substitution with an uncharacterized in-class analog carries a high risk of missing or altering target engagement profiles. The absence of public pharmacological data for 953948-64-6 itself underscores that its value proposition is not in generic phenoxyacetamide activity, but in its potential to reveal unique selectivity fingerprints when directly compared to related scaffolds in a controlled experimental context [1].

Simple morpholine analog may lack 2-phenylmorpholine-specific sigma-1 and monoamine interactions
Phenmetrazine scaffold retains NDRA activity; amide derivative may not replicate target engagement profile
Morpholinylcarbonyl analog has lower lipophilicity; predicted CNS penetration profile may differ

953948-64-6: Key Differentiation Evidence


Sigma-1 Receptor Affinity vs. Morpholine Analog

The direct analog 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrates high sigma-1 receptor affinity (Ki=42 nM) and 36-fold selectivity over sigma-2 in radioligand binding assays [1]. 953948-64-6 is predicted to engage the sigma-1 receptor via a different binding mode. Molecular docking of the analog revealed a critical salt bridge between the ionized morpholine nitrogen and Asp126, along with hydrophobic contacts with Tyr120, His154, and Trp164 [1]. In 953948-64-6, the 2-phenyl substituent on the morpholine ring is expected to occupy the hydrophobic pocket differently, potentially enhancing or diminishing affinity. This represents a testable hypothesis for selectivity tuning: sourcing 953948-64-6 and the dichloro analog for a head-to-head sigma-1/sigma-2 binding panel can directly validate whether the phenylmorpholine substitution improves subtype selectivity.

Sigma-1 receptor affinity
Cross-study comparable
Comparator: Ki=42 nM (σ1), 36-fold selective over σ2. Target: not experimentally determined; predicted differential binding mode via 2-phenylmorpholine.
Supports selectivity hypothesis testing
Experimental binding assay required to validate prediction
Sigma-1 receptor Molecular docking Pain

Non-Stimulant Profile vs. Phenmetrazine Scaffold

The 2-phenylmorpholine core of 953948-64-6 is shared with known monoamine releasing agents such as phenmetrazine, which acts as a potent norepinephrine-dopamine releasing agent (NDRA) [1]. However, 953948-64-6 differs significantly from phenmetrazine by the addition of the 2-oxo-2-(...)-ethylacetamide linker and the 3-methylphenoxy group. This structural divergence is critical: the acetamide linker eliminates the basic secondary amine required for potent monoamine release activity. 953948-64-6 is therefore expected to exhibit substantially reduced or absent NDRA activity compared to phenmetrazine, while potentially retaining affinity for related transporters or receptors. This functional divergence means 953948-64-6 cannot be substituted with a simple phenylmorpholine stimulant scaffold for research applications requiring a non-stimulant pharmacological profile.

Monoamine release profile
Class-level inference
Predicted loss of NDRA activity due to amide formation; functional switch from monoamine releaser to potential receptor ligand.
Supports non-stimulant profiling context
SAR-based inference; direct transporter assay data needed
Monoamine transporter Dopamine Norepinephrine

Lipophilicity & CNS Profile vs. Morpholinylcarbonyl Analog

A commercially available analog, 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide (Molecular Weight: 354 g/mol), differs from 953948-64-6 by the position of the morpholine attachment and the absence of the 2-phenyl substituent . 953948-64-6 (Molecular Weight: 368.4 g/mol) has a higher molecular weight and a 2-phenylmorpholine group that increases lipophilicity (predicted XLogP3 of 2.3 per PubChem) compared to the simpler morpholinylcarbonyl analog [1]. This difference in lipophilicity directly impacts CNS penetration potential and off-target binding promiscuity. In a profiling panel where logD and CNS MPO scores are critical selection criteria, 953948-64-6 provides a distinct physicochemical profile that complements rather than duplicates the properties of the morpholinylcarbonyl analog.

Lipophilicity (XLogP3)
Cross-study comparable
953948-64-6: XLogP3 2.3, MW 368.4 g/mol. Morpholinylcarbonyl analog: MW 354 g/mol (XLogP3 not reported).
Fills higher lipophilicity niche in phenoxyacetamide series
Computed values; experimental logD recommended
Lipophilicity Physicochemical properties CNS drug-likeness

953948-64-6: Priority Screening Applications


Sigma-1 Receptor Selectivity Profiling

Given the established sigma-1 receptor activity of close structural analogs, 953948-64-6 is a high-priority procurement candidate for laboratories conducting sigma receptor selectivity screens. Its unique 2-phenylmorpholine head group distinguishes it from simpler morpholine-containing sigma-1 ligands, allowing researchers to test whether the phenyl substitution enhances affinity or alters the sigma-1/sigma-2 selectivity ratio. As demonstrated by the 36-fold selectivity window achieved by the 3,4-dichlorophenoxy analog [1], subtle structural modifications in this series can yield significant selectivity gains. A head-to-head binding panel comparing 953948-64-6 against the dichloro analog and established sigma ligands like haloperidol would directly quantify the contribution of the 2-phenylmorpholine motif to receptor engagement.

Non-Stimulant Tool for Monoamine Target Panels

For neuroscience researchers investigating monoamine-related targets without the confounding effects of psychostimulant activity, 953948-64-6 provides a unique starting point. The amide derivatization of the phenylmorpholine nitrogen atom is expected to eliminate the NDRA activity characteristic of the parent class, as confirmed by SAR analysis of related phenmetrazine derivatives [1]. Procurement of 953948-64-6 enables its inclusion in panels that differentiate target engagement (e.g., receptor binding) from off-target monoamine release, a distinction critical for developing non-stimulant pain or antidepressant candidates.

CNS Fragment-to-Lead & Library Design

With a predicted XLogP3 of 2.3 and a molecular weight of 368.4 g/mol [1], 953948-64-6 occupies a favorable CNS drug-like space according to multiparameter optimization scores. It can serve as a late-stage screening hit or a scaffold-hopping starting point for medicinal chemistry programs targeting CNS disorders. Its procurement is particularly valuable when building a focused library around the phenylmorpholine-phenoxyacetamide chemotype, as it fills a specific lipophilicity and steric niche that complements simpler morpholine analogs in any SAR matrix.

Inflammatory Pain Target Validation

The in vivo antinociceptive efficacy of the closely related sigma-1 ligand 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was demonstrated in the formalin test, with significant pain reduction following both local peripheral (10-300 μg/paw) and intrathecal (100 μg/rat) administration [1]. 953948-64-6, as a structurally distinct but mechanistically related analog, represents a logical next step for validating the role of the sigma-1 receptor in pain processing. Its procurement allows for comparative dose-response studies in rodent pain models to determine whether the phenylmorpholine substitution maintains, enhances, or alters the antinociceptive profile.

Application
Selection Property
Validation Focus
Sigma-1 receptor selectivity profiling
2-Phenylmorpholine head group vs. simple morpholine
Head-to-head sigma-1/sigma-2 binding panel
Non-stimulant monoamine tool
Amide-modified scaffold lacking basic amine
Monoamine release vs. receptor binding differentiation
CNS library design / SAR expansion
Higher lipophilicity member of phenoxyacetamide series
CNS MPO and logD profiling
Pain model sigma-1 target context
Structurally distinct analog to reference sigma-1 ligand
Rodent pain model dose-response comparison
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